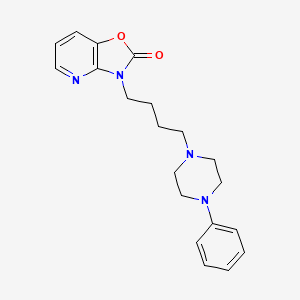
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of an oxazole ring fused to a pyridine ring, with a piperazine moiety attached via a butyl chain. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Pyridine Ring: The oxazole ring is then fused with a pyridine ring through a series of condensation reactions.
Attachment of Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, often using a butyl halide as the linking chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazolone derivatives, while reduction may yield reduced forms of the piperazine moiety.
科学的研究の応用
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
Oxazolo(4,5-b)pyridin-2(3H)-one derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds with the piperazine moiety but different linking chains or additional functional groups.
Uniqueness
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- is unique due to its specific combination of the oxazole-pyridine fused ring system and the piperazine moiety
生物活性
Oxazolo(4,5-b)pyridin-2(3H)-one, specifically the derivative 3-(4-(4-phenyl-1-piperazinyl)butyl)-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H22N4O2
- Molecular Weight : 350.41 g/mol
- CAS Number : 60832-72-6
- Solubility : Very soluble in water (up to 8.53 mg/ml) .
Biological Activity Overview
Research indicates that derivatives of oxazolo[4,5-b]pyridine exhibit a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines.
Antimicrobial Activity
Studies have shown that oxazole derivatives possess significant antimicrobial properties. For instance, compounds similar to oxazolo(4,5-b)pyridin-2(3H)-one have been tested against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 mm | |
| Escherichia coli | 12 mm | |
| Bacillus cereus | 18 mm |
In a comparative study, synthesized oxazole derivatives showed better activity against Gram-positive bacteria compared to Gram-negative ones. The mechanism often involves disruption of bacterial cell wall synthesis and protein function.
Anticancer Activity
The anticancer potential of oxazolo(4,5-b)pyridin-2(3H)-one derivatives has been evaluated using various cancer cell lines. The compound exhibits cytotoxicity through mechanisms such as apoptosis induction and inhibition of cell proliferation.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 20.5 | |
| MCF7 (Breast Cancer) | 15.0 | |
| HUH7 (Liver Cancer) | 10.1 |
Notably, the compound demonstrated an IC50 value lower than that of standard chemotherapeutics like 5-Fluorouracil, indicating promising potential for further development as an anticancer agent.
Case Studies
- Synthesis and Evaluation of New Derivatives : A study synthesized several oxazole derivatives and assessed their biological activities. The results indicated that modifications in the piperazine side chain significantly influenced both antimicrobial and anticancer activities .
- Mechanistic Studies : Research involving the targeting of thymidylate synthase (TS), an enzyme critical for DNA synthesis, revealed that certain derivatives could act as potent inhibitors with IC50 values ranging from 0.47 to 1.4 µM .
特性
CAS番号 |
146529-61-5 |
|---|---|
分子式 |
C20H24N4O2 |
分子量 |
352.4 g/mol |
IUPAC名 |
3-[4-(4-phenylpiperazin-1-yl)butyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C20H24N4O2/c25-20-24(19-18(26-20)9-6-10-21-19)12-5-4-11-22-13-15-23(16-14-22)17-7-2-1-3-8-17/h1-3,6-10H,4-5,11-16H2 |
InChIキー |
GCOPOUOKRHYMGX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCCN2C3=C(C=CC=N3)OC2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















